![molecular formula C12H12ClN3S B13522152 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13522152.png)
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclobutyl ring attached to a chlorophenyl group, along with a triazole ring containing a thiol group. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable diene and a halogenated alkene under high-pressure conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzene and an appropriate cyclobutyl halide.
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, followed by thiolation to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
化学反応の分析
Types of Reactions
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the triazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Modified triazole derivatives
Substitution: Various substituted chlorophenyl derivatives
科学的研究の応用
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
類似化合物との比較
Similar Compounds
Sibutramine: A compound with a similar cyclobutyl and chlorophenyl structure, used as an appetite suppressant.
Fluoxetine: Contains a chlorophenyl group and is used as an antidepressant.
Phenolphthalein: A compound with a similar aromatic structure, used as a pH indicator.
Uniqueness
3-[3-(4-chlorophenyl)cyclobutyl]-1H-1,2,4-triazole-5-thiol is unique due to the presence of the triazole ring and thiol group, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C12H12ClN3S |
|---|---|
分子量 |
265.76 g/mol |
IUPAC名 |
5-[3-(4-chlorophenyl)cyclobutyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H12ClN3S/c13-10-3-1-7(2-4-10)8-5-9(6-8)11-14-12(17)16-15-11/h1-4,8-9H,5-6H2,(H2,14,15,16,17) |
InChIキー |
BCBWPCIDSCOABM-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1C2=NC(=S)NN2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


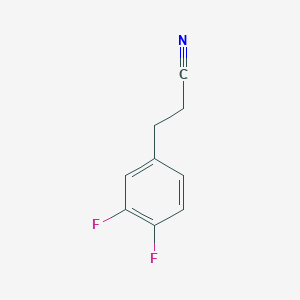
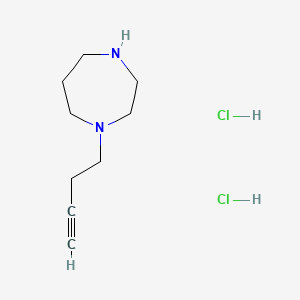
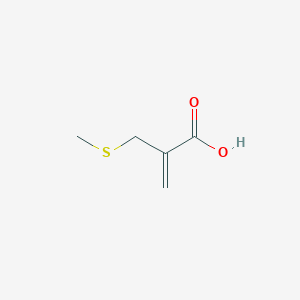

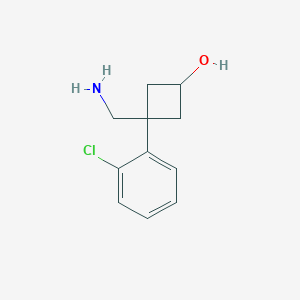

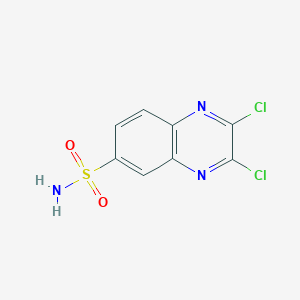
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)

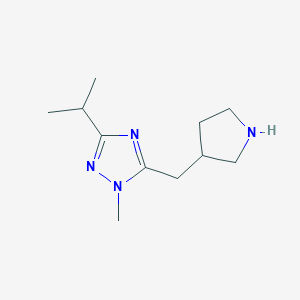
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)
![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
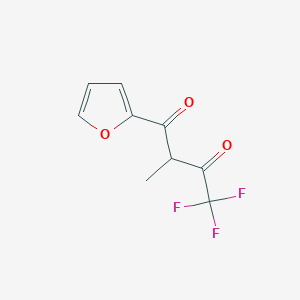
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)
